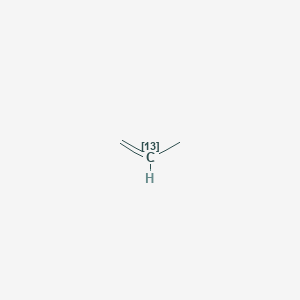

丙烯-2-13C

概述

描述

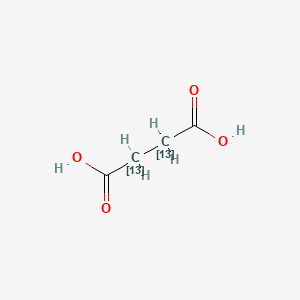

Propene-2-13C is a variant of propene where the second carbon atom is the isotope Carbon-13 . It is typically packaged in a 25 mL Sure/Pac™ cylinder with a brass 1/4" male NPT valve .

Synthesis Analysis

Propene-2-13C has been used in the synthesis of propene-norbornene copolymers . The synthesis process involves 13C NMR spectroscopy and ab initio chemical shift computations . The process also includes the overall microstructure of the copolymer (propene-norbornene) and consists of Mechanism and Reactivity ratio of .Molecular Structure Analysis

The molecular structure of Propene-2-13C has been analyzed using 13C NMR spectroscopy . The 13C NMR spectrum of propene indicates 3 different chemical environments of the 3 carbon atoms of propene .Chemical Reactions Analysis

Propene-2-13C has been used in the study of propene transformation on silver-modified ZSM-5 zeolite in the presence of molecular oxygen . The transformation process involves the formation of silver-allyl intermediate species .Physical And Chemical Properties Analysis

Propene-2-13C is a gas with a molecular weight of 43.07 . It is packaged under a nominal gas pressure of 32 psig at 21ºC, which is slightly above atmospheric pressure .科学研究应用

1. 聚合中催化剂的区域选择性

丙烯/乙烯-[1-13C]共聚方法已被有效地用于测量丙烯聚合中的区域选择性。例如,Busico、Cipullo 等人 (2003) 将这种方法应用于 MgCl2/TiCl4 催化剂体系,从而深入了解聚丙烯生产中的区域错误的性质以及由于多位点催化剂性质导致的这些错误的分布 (Busico et al., 2003)。类似地,丙烯/乙烯-[1-13C]共聚方法被扩展到评估由于区域化学单体反转导致的催化剂休眠,这是 Busico、Cipullo 和 Ronca (2002) 的一项研究 (Busico, Cipullo & Ronca, 2002)。

2. 催化中表面物种的形成

在研究烃类反应过程中表面物种形成时使用丙烯-2-13C 具有重要意义。Ivanova、Kolyagin 等人 (2009) 利用丙烯-2-13C 研究了丙烷在 Zn/MFI 催化剂上的转化,帮助确定了丙基锌物种的形成和丙烷通过解离吸附活化的过程 (Ivanova et al., 2009)。

3. 丙烯聚合和核磁共振光谱

丙烯-2-13C 在质谱和核磁共振光谱中用于理解聚合过程是另一个至关重要的领域。Harrison 和 Dymerski (1977) 使用丙烯-2-[13C] 探索了丙烯电子碰撞质谱中的骨架和氢重排,为碎片化过程提供了有价值的信息 (Harrison & Dymerski, 1977)。

4. 催化过程的考察

在催化中,尤其是在齐格勒-纳塔聚合中,丙烯-2-13C 发挥着至关重要的作用。例如,Busico、Cipullo 等人 (1997) 使用 13C 核磁共振光谱,包括丙烯-2-13C,研究了齐格勒-纳塔和相关过渡金属催化的丙烯聚合的立体化学,加深了对复杂聚合物体系的理解 (Busico et al., 1997)。

5. 沸石催化的反应

在涉及沸石催化的反应的研究中,丙烯-2-13C 作为一种关键工具。Clague、Maxwell 等人 (1978) 对丙烯进行了 13C 核磁共振研究,包括其在碱金属交换沸石上的吸附态,从而深入了解了受吸附影响的化学位移和弛豫时间 (Clague et al., 1978)。

安全和危害

未来方向

属性

IUPAC Name |

(213C)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH]=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575911 | |

| Record name | (2-~13~C)Prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propene-2-13C | |

CAS RN |

37020-81-8 | |

| Record name | (2-~13~C)Prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37020-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

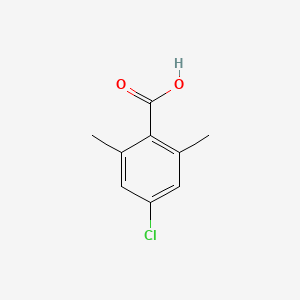

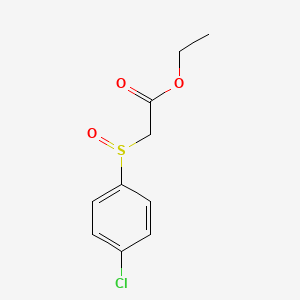

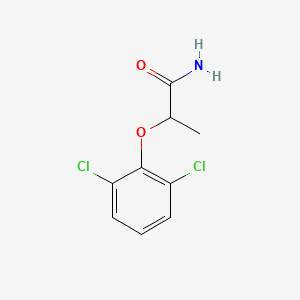

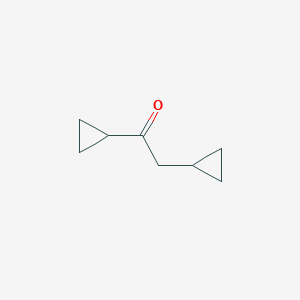

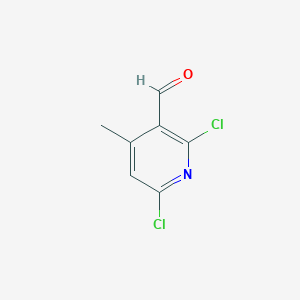

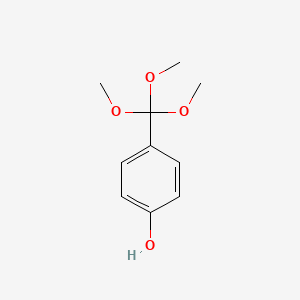

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1601775.png)